molecular formula C7H9IN2O2 B2794123 methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1354704-85-0

methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B2794123
CAS No.: 1354704-85-0
M. Wt: 280.065
InChI Key: VGMKYAUUHFSOJI-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an ethyl group at the 1-position, and a methyl ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. These may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The choice of method depends on factors such as yield, purity, and environmental considerations.

Properties

IUPAC Name

methyl 1-ethyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKYAUUHFSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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